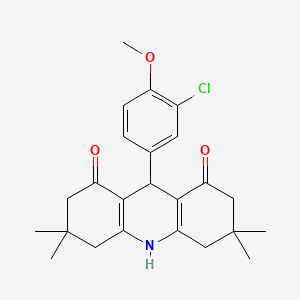
n4-(Tert-butyl)-9-oxo-9h-fluorene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide: is a chemical compound with the molecular formula C18H17NO2 It is known for its unique structure, which includes a fluorene core substituted with a tert-butyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and the use of an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of fluorene derivatives with biological molecules. It may also serve as a probe in biochemical assays .
Industry: In the industrial sector, N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide involves its interaction with molecular targets through its functional groups. The carboxamide group can form hydrogen bonds with biological molecules, while the fluorene core can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
- 9-oxo-9H-fluorene-4-carboxylic acid tert-butyl ester
- 9-oxo-9H-fluorene-4-carboxylic acid methyl ester
- 9-oxo-9H-fluorene-4-carboxylic acid ethyl ester
- 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
Uniqueness: N-tert-butyl-9-oxo-9H-fluorene-4-carboxamide is unique due to the presence of both a tert-butyl group and a carboxamide group on the fluorene core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
94004-50-9 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
N-tert-butyl-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)19-17(21)14-10-6-9-13-15(14)11-7-4-5-8-12(11)16(13)20/h4-10H,1-3H3,(H,19,21) |
Clé InChI |
XDLQBBRUAKYIMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Solubilité |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-methoxybenzoate](/img/structure/B15031189.png)
![Methyl 4-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate](/img/structure/B15031194.png)
![(4Z)-2-(2-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B15031196.png)
![(4E)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B15031199.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15031204.png)

![2-(benzylamino)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031215.png)

![4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15031236.png)
![3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole](/img/structure/B15031241.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15031246.png)
![2-(Thiophen-2-yl)-5-(2,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15031249.png)
![Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B15031260.png)
![N-(2-fluorophenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B15031275.png)
